REACTION_CXSMILES
|
[C:1]([O:5][C:6](=[O:9])[NH:7][NH2:8])([CH3:4])([CH3:3])[CH3:2].[O-]S([O-])(=O)=O.[Mg+2].C(O)(=O)C.[CH3:20][C:21]([CH3:23])=O>>[C:1]([O:5][C:6]([NH:7][N:8]=[C:21]([CH3:23])[CH3:20])=[O:9])([CH3:4])([CH3:3])[CH3:2] |f:1.2|
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Name
|
|
Quantity
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50 g
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Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NN)=O
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
[O-]S(=O)(=O)[O-].[Mg+2]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
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Type
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CUSTOM
|
Details
|
the reaction mixture is stirred
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
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at reflux temperature for 1 h
|
Duration
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1 h
|
Type
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FILTRATION
|
Details
|
The reaction mixture is filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue is crystallized from diethyl ether/cyclohexane
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)OC(=O)NN=C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |